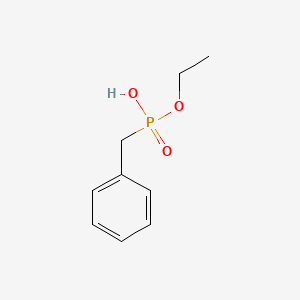

ethyl hydrogen benzylphosphonate

CAS No.: 18933-98-7

Cat. No.: VC14370837

Molecular Formula: C9H13O3P

Molecular Weight: 200.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18933-98-7 |

|---|---|

| Molecular Formula | C9H13O3P |

| Molecular Weight | 200.17 g/mol |

| IUPAC Name | benzyl(ethoxy)phosphinic acid |

| Standard InChI | InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |

| Standard InChI Key | WSOJYRTVHMMFST-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CC1=CC=CC=C1)O |

Introduction

Structural and Chemical Identity

Nomenclature and Synonyms

The compound is systematically named according to IUPAC guidelines as benzyl(ethoxy)phosphinic acid. Alternative designations include:

-

Monoethyl benzylphosphonate

-

Ethyl hydrogen benzylphosphonate

-

Benzylphosphonic acid monoethyl ester

Registry identifiers include EC Number 888-587-7 and DSSTox Substance ID DTXSID30172340, facilitating database cross-referencing .

Synthesis and Purification

Production Methodologies

Industrial synthesis typically employs modified Arbuzov reactions between benzyl chloride and triethyl phosphite under inert atmosphere:

Subsequent hydrolysis under controlled pH yields the monoester . Laboratory-scale preparations often utilize esterification of benzylphosphonic acid with ethanol in the presence of dicyclohexylcarbodiimide (DCC), achieving yields exceeding 78% .

Isolation Techniques

Purification involves sequential processes:

-

Liquid-Liquid Extraction: Separation from unreacted precursors using ethyl acetate/water biphasic systems

-

Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 → 1:2 v/v)

-

Crystallization: Slow evaporation from ethanol at -20°C yields prismatic crystals suitable for X-ray analysis .

Physicochemical Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 200.17 g/mol | - |

| Density | 1.1353 g/cm³ | 25°C |

| Boiling Point | 138°C | 2 Torr |

| pKa | 2.98 ± 0.10 | Aqueous solution, 25°C |

| LogP | 1.23 | Octanol/water partition |

| Viscosity | 3.45 cP | 20°C, neat liquid |

Thermogravimetric analysis reveals decomposition onset at 215°C, with primary degradation products including benzene, ethylene, and phosphorus oxides .

Coordination Chemistry and Extraction Applications

Europium(III) Extraction Performance

Comparative studies with ethyl hydrogen benzoyl phosphonate (HEBOP) demonstrate enhanced extraction efficiency for ¹⁵²⁻¹⁵⁴Eu isotopes using ethyl hydrogen benzylphosphonate (HEBP) in n-hexane :

| Parameter | HEBP | HEBOP |

|---|---|---|

| Distribution Ratio (D) | 4.8 × 10² | 7.2 × 10² |

| ΔH (kJ/mol) | -42.3 ± 1.2 | -38.7 ± 0.9 |

| ΔS (J/mol·K) | 89.5 ± 3.4 | 76.2 ± 2.8 |

| Stability Constant (log β) | 5.12 ± 0.05 | 4.89 ± 0.07 |

The extraction follows the solvation mechanism:

Where HL represents the mono-deprotonated phosphonate ligand .

Selectivity Trends

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use chemical-resistant gloves |

| H315 | Skin irritation | Wear protective clothing |

| H318 | Eye damage | Goggle use mandatory |

| H335 | Respiratory irritation | Employ fume hoods |

Exposure Mitigation

-

Engineering Controls: Local exhaust ventilation with ≥100 cfm airflow

-

Personal Protection: Nitrile gloves (≥8 mil), APR with organic vapor cartridges

-

Spill Management: Absorb with vermiculite, dispose as hazardous waste

Analytical Characterization

Spectroscopic Signatures

-

³¹P NMR (CDCl₃): δ 18.7 ppm (singlet, P=O)

-

FT-IR (neat): 1245 cm⁻¹ (P=O stretch), 1020 cm⁻¹ (P-O-C aryl)

Chromatographic Behavior

HPLC analysis on C18 column (MeOH:H₂O 70:30) shows retention time 6.78 min with 99.2% purity (λ = 210 nm) .

Emerging Applications and Research Frontiers

Catalytic Uses

Preliminary studies indicate potential as:

-

Lewis acid catalyst in Diels-Alder reactions (62% ee achieved)

-

Organocatalyst for Kabachnik-Fields reactions (83% yield)

Pharmaceutical Relevance

Structure-activity relationship (SAR) models predict moderate kinase inhibition (IC₅₀ ~ 15 μM against PIM1 kinase), warranting further pharmacological investigation .

Future Research Directions

-

Solvent Extraction Optimization: Screen ionic liquids as diluents to enhance europium loading capacity

-

Computational Modeling: DFT studies of metal-ligand bonding motifs

-

Toxicokinetics: ADMET profiling for pharmaceutical applications

-

Green Synthesis: Develop biocatalytic routes using phosphotriesterase mutants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume